Topoisomerase I Inhibitory Potency: 3,5-DHBA vs. Camptothecin (Positive Control)
3,5-Dihydroxybenzyl alcohol (compound 3) isolated from Reynoutria japonica exhibited approximately 4.5‑fold more potent inhibitory activity against DNA topoisomerase I than camptothecin, the clinically established positive control [1].
| Evidence Dimension | DNA topoisomerase I inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4 μM |
| Comparator Or Baseline | Camptothecin (positive control): IC₅₀ = 18 μM |
| Quantified Difference | 4.5‑fold lower IC₅₀ (more potent) |
| Conditions | In vitro enzyme inhibition assay; compounds purified from Reynoutria japonica |
Why This Matters
For anticancer screening programs, the 4.5‑fold potency advantage over camptothecin makes 3,5-DHBA a structurally distinct topoisomerase I inhibitor scaffold that may circumvent resistance mechanisms associated with the camptothecin chemotype.
- [1] Hwang, Y. J., Lee, J. Y., Son, K. H., et al. Inhibition of DNA topoisomerases I and II of compounds from Reynoutria japonica. Archives of Pharmacal Research, 2012, 35(9), 1583-1589. View Source
